N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitrothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S3.ClH/c1-2-24-10-9-12-16(11-24)31-21(23-19(26)15-7-8-17(29-15)25(27)28)18(12)20-22-13-5-3-4-6-14(13)30-20;/h3-8H,2,9-11H2,1H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAXJOHSRGKILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(S5)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological evaluations to provide a comprehensive overview of its pharmacological properties.
Chemical Structure
The compound is characterized by a complex structure that includes multiple heterocyclic rings. Its molecular formula is and it features a benzo[d]thiazole moiety and a nitrothiophene group.
Research indicates that compounds similar to this compound exhibit significant inhibition of the apurinic/apyrimidinic endonuclease 1 (APE1) enzyme. This enzyme plays a crucial role in DNA repair mechanisms by recognizing and cleaving apurinic sites in DNA. Inhibition of APE1 can lead to increased sensitivity to DNA-damaging agents such as alkylating agents (e.g., methylmethane sulfonate and temozolomide) in cancer cells, suggesting potential applications in cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits low micromolar activity against purified APE1. Additionally, it has shown promising results in HeLa cell extracts, enhancing the cytotoxic effects of alkylating agents . The compound's favorable pharmacokinetic profile was noted with good plasma and brain exposure levels after intraperitoneal administration in mice at a dosage of 30 mg/kg .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzo[d]thiazole and tetrahydrothieno-pyridine components significantly influence biological activity. For instance:
- Substituents on the benzo[d]thiazole ring: Variations can enhance binding affinity to APE1.
- Alkyl groups on the tetrahydrothieno-pyridine: These groups affect the lipophilicity and cellular uptake of the compound.
Table 1 summarizes key findings from SAR studies:
| Modification | Effect on APE1 Activity | Notes |
|---|---|---|
| Methyl group on benzo[d]thiazole | Increases potency | Enhances interaction with APE1 |
| Ethyl group on tetrahydropyridine | Moderate increase in activity | Affects solubility |
| Nitro group on thiophene | Essential for biological activity | Increases electron-withdrawing effect |
Case Studies
Several case studies have investigated the efficacy of this compound in various cancer models:
- Study on HeLa Cells : The compound was tested against HeLa cells treated with methylmethane sulfonate. Results indicated a significant increase in cell death compared to controls, highlighting its potential as a chemotherapeutic agent .
- In Vivo Mouse Model : In an animal study, administration of the compound along with temozolomide resulted in enhanced tumor regression compared to temozolomide alone. This suggests a synergistic effect that could be exploited in combination therapies for cancer treatment .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also exhibit neuroprotective properties by modulating potassium channels, which could have implications for neurodegenerative diseases .
Scientific Research Applications
Structural Characteristics
The compound has a complex molecular structure characterized by:
- Molecular Formula : C21H19ClN4O3S3
- Molecular Weight : 507.04 g/mol
- Key Functional Groups : Nitro group, thiophene, thieno-pyridine, and benzo[d]thiazole moieties.
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), which plays a crucial role in DNA repair mechanisms. The inhibition of APE1 can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents.
In Vitro Studies
In vitro studies have demonstrated that this compound enhances the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) in various cancer cell lines, including HeLa cells. This suggests potential applications in improving cancer treatment efficacy through APE1 inhibition.
ADME Properties
The compound displays favorable absorption, distribution, metabolism, and excretion (ADME) properties. In vivo studies in mice indicated good plasma and brain exposure following intraperitoneal dosing at 30 mg/kg body weight.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the benzo[d]thiazole and tetrahydrothieno-pyridine components can significantly influence the biological activity of the compounds. For example:
| Modification | Effect on Activity |
|---|---|
| Ethyl Group Variation | Alters APE1 inhibition potency |
| Substituent on Benzo[d]thiazole | Impacts cytotoxicity enhancement with MMS/TMZ |
Case Study 1: Enhancing Chemotherapy Efficacy
In a study focused on the compound's ability to potentiate the effects of chemotherapy drugs, researchers found that co-treatment with N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) significantly increased cell death rates in cancer cell lines treated with MMS and TMZ. This suggests that the compound may serve as an adjuvant therapy in cancer treatment.
Case Study 2: In Vivo Efficacy
An investigation into the pharmacokinetics of the compound showed that it achieved therapeutic concentrations in plasma and brain tissues after administration in animal models. This supports its potential for treating brain tumors where effective drug delivery is critical.
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitro Group
The electron-deficient nitro group on the thiophene ring undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing functional groups that enhance solubility or target specificity.
Hydrolysis of the Carboxamide Group
The carboxamide moiety can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling subsequent derivatization.
Esterification of the Carboxylic Acid
The hydrolyzed carboxylic acid can be esterified to improve lipophilicity or stability.
Cycloaddition Reactions Involving the Thiophene Ring
The electron-rich thiophene ring participates in [4+2] cycloadditions, enabling the formation of polycyclic systems.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Diels-Alder reaction | Maleic anhydride, toluene, 110°C | Fused bicyclic adducts (potential intermediates for drug analogs) |
Functionalization of the Benzo[d]thiazole Ring
The benzo[d]thiazole moiety undergoes electrophilic substitution at the 5- and 6-positions.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃, 0°C | 5-bromo-benzo[d]thiazole derivative |
| Nitration | HNO₃, H₂SO₄, 0°C | 6-nitro-benzo[d]thiazole analog |
Reductive Modification of the Tetrahydrothienopyridine Core
The tetrahydrothienopyridine ring can undergo dehydrogenation or oxidation to modulate aromaticity.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | MnO₂, CHCl₃, 25°C | Thieno[2,3-c]pyridine (aromatized) |
| Dehydrogenation | DDQ, benzene, reflux | Fully conjugated thienopyridine system |
Stability and Decomposition Pathways
-
Thermal decomposition : Nitro groups degrade exothermically above 200°C, releasing NOₓ gases.
-
Photodegradation : Exposure to UV light induces cleavage of the carboxamide bond, forming free amine and carboxylic acid.
Q & A
Q. What are the critical steps and methodologies for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Cyclization of 2-aminothiophenol with aldehydes to form benzo[d]thiazole intermediates .
- Step 2 : Condensation with tetrahydrothieno[2,3-c]pyridine cores under controlled temperature (60–80°C) and solvent systems (e.g., ethanol or DMF) .
- Step 3 : Amidation with 5-nitrothiophene-2-carboxamide using coupling agents (e.g., EDCI/HOBt) .
- Step 4 : Hydrochloride salt formation via HCl treatment to enhance solubility and stability . Key analytical validation includes HPLC (>95% purity) and NMR spectroscopy (¹H/¹³C for structural confirmation) .
Q. How is the compound characterized, and what analytical techniques are prioritized?
- HPLC : Monitors reaction progress and ensures purity (>95%) .
- NMR Spectroscopy : Assigns proton (¹H) and carbon (¹³C) signals to confirm functional groups (e.g., benzo[d]thiazole at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 502.04) .
Q. What biological activities have been reported for this compound?
- APE1 Inhibition : Demonstrated IC₅₀ values in the µM range (e.g., 10–20 µM in HeLa cell lysates), enhancing cytotoxicity of alkylating agents like temozolomide .
- Pharmacokinetics : Shows favorable plasma and brain exposure in murine models, supporting CNS-targeted applications .
Advanced Research Questions
Q. How can low yields in the amidation step be addressed methodologically?
- Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .
- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to improve efficiency .
- Reaction Monitoring : Use in-situ IR spectroscopy to track carboxamide formation and adjust stoichiometry dynamically .
Q. How to resolve contradictions in biological assay data (e.g., APE1 inhibition vs. cisplatin sensitivity)?
- Contextual Analysis : In , APE1 inhibition did not sensitize cells to cisplatin but enhanced methyl methanesulfonate (MMS) toxicity. This suggests pathway specificity: cisplatin primarily targets DNA crosslinks, while MMS relies on base excision repair (BER) where APE1 is critical .
- Off-Target Profiling : Perform kinome-wide screening to identify compensatory repair mechanisms (e.g., alternative endonucleases) .
Q. What strategies improve solubility and stability for in vivo studies?
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 2.5 mg/mL in PBS vs. <0.1 mg/mL for freebase) .
- Formulation Optimization : Use cyclodextrin complexes or lipid nanoparticles for sustained release .
Q. How can computational methods streamline synthesis optimization?
- Quantum Chemical Calculations : Predict reaction pathways (e.g., transition states in cyclization) to identify energy barriers .
- Machine Learning : Train models on existing reaction data (e.g., solvent/catalyst combinations) to recommend optimal conditions .
Q. What structure-activity relationship (SAR) insights guide derivative design?
- Core Modifications : Ethyl substitution at the tetrahydrothienopyridine 6-position improves metabolic stability vs. methyl analogs (t₁/₂: 4.2 h vs. 2.1 h in murine liver microsomes) .
- Nitro Group Impact : The 5-nitrothiophene moiety enhances DNA-binding affinity (Kd = 0.8 µM) compared to chlorinated analogs (Kd = 3.2 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
